molecular formula C13H14O2 B13080996 (2-Ethylfuran-3-yl)(phenyl)methanol

(2-Ethylfuran-3-yl)(phenyl)methanol

Cat. No.: B13080996
M. Wt: 202.25 g/mol
InChI Key: QSBKGEPVUJELIN-UHFFFAOYSA-N
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Description

(2-Ethylfuran-3-yl)(phenyl)methanol (: 1343319-75-4) is a secondary alcohol with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . This compound features a unique structure where a phenyl group and a 2-ethylfuran-3-yl group are bonded to a central carbinol carbon, making it a furan-containing aromatic alcohol of significant interest in advanced chemical synthesis . While specific biological data for this compound is limited, its structural analogs, such as (4-Ethylfuran-3-yl)(phenyl)methanol, have been investigated for their potential in various scientific fields . These related compounds are explored for their antibacterial and antioxidant activities, which suggest potential applications in medicinal chemistry and pharmaceutical research . The furan moiety, especially when substituted with an ethyl group, can contribute to distinctive electronic and steric properties, differentiating it from simpler aryl alcohols . In material science, this compound can serve as a valuable building block or monomer for synthesizing novel polymers . The chemical reactivity of the molecule allows for further functionalization; the hydroxyl group can undergo standard transformations like oxidation to a ketone or reduction, while the furan ring can participate in electrophilic aromatic substitution, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(2-ethylfuran-3-yl)-phenylmethanol

InChI

InChI=1S/C13H14O2/c1-2-12-11(8-9-15-12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3

InChI Key

QSBKGEPVUJELIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CO1)C(C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 2 Ethylfuran 3 Yl Phenyl Methanol

Strategies for the Construction of the Furan (B31954) Ring Framework

The furan ring is a pivotal structural motif in many natural products and functional materials. Its synthesis has been the subject of extensive research, leading to a diverse array of methodologies.

One of the most classical and fundamental methods for furan synthesis is the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds, known as the Paal-Knorr furan synthesis pharmaguideline.comorganic-chemistry.org. This method is highly effective for producing a wide range of substituted furans from readily available starting materials under non-aqueous acidic conditions pharmaguideline.comorganic-chemistry.org.

Another significant dehydration approach involves the conversion of carbohydrates. Biomass-derived pentose (B10789219) (C5) and hexose (B10828440) (C6) sugars can be transformed into furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), respectively, through acid-catalyzed dehydration rsc.orgresearchgate.net. These furan platform chemicals serve as versatile starting points for more complex derivatives nih.gov. Various solid acid catalysts, including zeolites and functionalized ionic liquids, have been developed to improve the efficiency and sustainability of these transformations researchgate.netnih.gov.

Table 1: Catalytic Systems for Furan Synthesis via Dehydration

Precursor Type Catalyst System Key Features
1,4-Dicarbonyls Protic Acids (e.g., H₂SO₄), Lewis Acids, Trifluoroacetic Acid Classical Paal-Knorr synthesis; versatile for various substitution patterns organic-chemistry.org.
Carbohydrates (e.g., Xylose, Glucose) Solid Acids (e.g., H-ZSM-5 Zeolites), Mineral Acids Sustainable route from biomass to platform molecules like furfural researchgate.netnih.gov.

Regioselective furan synthesis can be achieved through various annulation and cyclization strategies that build the heterocyclic ring from acyclic precursors. A palladium-catalyzed C-H activation/alkene insertion/annulation sequence using cyclic 1,3-diketones and alkenes provides direct access to furan derivatives with good functional group tolerance rsc.org.

Intramolecular cyclization reactions are also powerful tools. For instance, unsaturated acyloxy sulfones can undergo cyclization upon deprotonation, followed by dehydration, to yield fused furan ring systems nih.gov. Furthermore, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization using reagents like iodine or PhSeCl, furnishes 2,3-disubstituted benzofurans under very mild conditions nih.govorganic-chemistry.org. This latter strategy highlights a pathway to achieve the specific 2,3-substitution pattern relevant to the target molecule.

Table 2: Selected Cyclization and Annulation Strategies for Furan Synthesis

Reaction Type Key Reagents/Catalysts Substrates Product Type
Electrophilic Cyclization I₂, PhSeCl, p-O₂NC₆H₄SCl Arylalkynes from o-iodoanisoles 2,3-Disubstituted Benzofurans nih.govorganic-chemistry.org
Intramolecular Cyclization LHMDS, Acid Unsaturated acyloxy sulfones Fused furans nih.gov
[4+2] Annulation Rh(I) catalyst Furan-fused cyclobutanones, alkynes Furan-fused lactams researchgate.net

Modern synthetic chemistry offers powerful tools for building substituted furans through carbon-carbon bond formation on a pre-existing furan core or during its construction. Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of starting materials acs.org. Silver-mediated oxidative C-H/C-H functionalization of 1,3-dicarbonyl compounds with terminal alkynes provides a direct, one-step route to polysubstituted furans acs.org.

Palladium-catalyzed cross-coupling reactions are also highly effective. The direct arylation of furans via C-H functionalization allows for the coupling of furan derivatives with aryl halides acs.orgthieme-connect.com. Alternatively, traditional cross-coupling reactions, such as the Suzuki coupling of 2-bromofuran (B1272941) with various aryl boronic acids, effectively provide 2-arylfurans thieme-connect.com. Cobalt(III) catalysis has also been employed for the synthesis of furans through C-H bond functionalization/addition/cyclization cascades nih.gov. These methods are crucial for introducing aryl or other substituents onto the furan ring.

Domino and cascade reactions enable the synthesis of complex molecules in a single operation, enhancing synthetic efficiency by minimizing intermediate purification steps. A Rh(III)-catalyzed domino C-H alkenylation/directing group migration/lactonization sequence has been developed for the streamlined assembly of highly functionalized furan-2(5H)-ones acs.org. Similarly, base-promoted domino reactions can be employed for the efficient synthesis of tetrasubstituted furans from simple starting materials, obviating the need for expensive metal catalysts researchgate.net. These processes allow for the rapid construction of polysubstituted furans with high bond-forming efficiency acs.orgrsc.org.

Installation of the Ethyl Substituent at Furan C2

The introduction of an ethyl group at the C2 position of the furan ring is a critical step in the synthesis of the target molecule. The C2 and C5 positions of furan are the most susceptible to electrophilic attack and metalation, facilitating regioselective functionalization.

Several methods can be employed to introduce an ethyl group at the C2 position.

From Furfural : A common and practical approach begins with furfural, a readily available biomass derivative. A Grignard reaction with an ethylmagnesium halide would yield 2-(1-hydroxypropyl)furan, which can be reduced to 2-propylfuran. A more direct route to 2-ethylfuran (B109080) involves a Grignard reaction on furfural with methylmagnesium bromide to give furyl methyl carbinol, followed by dehydration and reduction chemicalbook.com.

Cross-Coupling Reactions : Iron-catalyzed cross-coupling has proven effective for the synthesis of 2-alkyl furans from 2-bromofuran and alkyl Grignard reagents thieme-connect.com. While palladium catalysts are highly effective for aryl coupling, iron-based systems are often superior for introducing primary and secondary alkyl groups thieme-connect.com.

Direct Alkylation : Friedel-Crafts alkylation of furan is challenging due to the ring's sensitivity to strong acids, which can cause polymerization pharmaguideline.com. However, alkylation at the 2-position can be achieved with alkenes using milder catalysts like phosphoric acid or boron trifluoride pharmaguideline.com.

Metalation-Alkylation : The high kinetic acidity of the C2 proton allows for regioselective deprotonation of furan with a strong base (e.g., n-butyllithium), followed by quenching with an ethyl electrophile like ethyl iodide. This is a standard and highly effective method for 2-alkylation.

The strategic combination of these methodologies allows for the logical and efficient construction of the (2-Ethylfuran-3-yl)(phenyl)methanol molecule by first assembling a 2-ethyl-3-furaldehyde intermediate, which can then be converted to the final product via a standard organometallic addition.

Introduction of the Phenyl(methanol) Moiety at Furan C3

A crucial step in the synthesis of the target molecule is the formation of the phenyl(methanol) group at the C3 position of the 2-ethylfuran ring. This is typically achieved through the reaction of a carbonyl precursor at the C3 position.

Nucleophilic Addition Strategies (e.g., Grignard Reactions) to Carbonyl Precursors

Nucleophilic addition reactions are a cornerstone for the formation of the C-C bond between the furan ring and the phenyl group, as well as the creation of the secondary alcohol. Grignard reagents are particularly effective for this transformation. The general strategy involves the reaction of a 3-furoyl derivative with a phenylmagnesium halide.

The reaction of 3-furoyl chloride with phenylmagnesium bromide, for instance, can lead to the formation of the desired tertiary alcohol after a second addition of the Grignard reagent to the initially formed ketone. However, to obtain the secondary alcohol, this compound, the starting material would need to be a 3-formyl-2-ethylfuran, which is then reacted with phenylmagnesium bromide. libretexts.org The reactivity of Grignard reagents is high, and they readily add to the electrophilic carbon of a carbonyl group. stackexchange.combrainkart.com

The general mechanism involves the nucleophilic attack of the phenyl group from the Grignard reagent on the carbonyl carbon of the 3-acyl-2-ethylfuran. This is followed by protonation of the resulting alkoxide during aqueous workup to yield the final alcohol product.

Table 1: Examples of Grignard Reactions with Furan Carbonyl Precursors

Furan PrecursorGrignard ReagentProductReference
FurfuralPhenylmagnesium bromideFuran-2-yl(phenyl)methanol orgsyn.org
5-(hydroxymethyl)furan-2-carbaldehyde (HMF)Phenylmagnesium bromide(5-(hydroxymethyl)furan-2-yl)(phenyl)methanol rsc.org
3-Furoyl chloridePhenylmagnesium bromide(Furan-3-yl)diphenylmethanol rsc.org

This table illustrates the versatility of Grignard reactions in synthesizing various phenyl-furan methanol (B129727) derivatives.

Selective Reduction of Carbonyl Groups to Carbinol Functionalities

An alternative approach to forming the carbinol (alcohol) functionality is through the selective reduction of a ketone precursor, such as 3-benzoyl-2-ethylfuran. A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity and reaction conditions.

Commonly used reducing agents for converting ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgorganic-chemistry.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. For substrates with multiple reducible functional groups, more selective reagents may be necessary to avoid unwanted side reactions.

Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum, can also be used for the reduction of ketones. wikipedia.org Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) in the presence of a metal catalyst, offers a milder alternative. wikipedia.orgliverpool.ac.uk

Table 2: Common Reagents for Ketone Reduction

ReagentDescriptionSelectivity
Sodium Borohydride (NaBH₄)A mild and selective reducing agent for aldehydes and ketones.Good
Lithium Aluminum Hydride (LiAlH₄)A powerful reducing agent for a wide range of carbonyl compounds.Less selective than NaBH₄
Catalytic Hydrogenation (e.g., H₂/Pd)Utilizes hydrogen gas and a metal catalyst.Can reduce other functional groups
Transfer Hydrogenation (e.g., Isopropanol/Ru catalyst)A milder method using a hydrogen donor.Often shows good chemoselectivity

This table summarizes common reagents used for the reduction of ketones to alcohols, a key step in the synthesis of the target compound from a ketone precursor.

Stereoselective Approaches in the Synthesis of this compound

The synthesis of a single enantiomer of this compound requires stereoselective methods to control the formation of the chiral center at the carbinol carbon.

Chiral Induction Methodologies in Furan Alcohol Synthesis

Chiral induction involves the use of a chiral auxiliary or a chiral reagent to influence the stereochemical outcome of a reaction. scripps.edu In the context of synthesizing chiral furan alcohols, this can be achieved by employing a chiral reducing agent for the reduction of the corresponding ketone or by using a chiral catalyst in the addition of the phenyl group.

One approach is the use of chiral organoborane reducing agents, such as those derived from α-pinene (e.g., Alpine Borane). These reagents can stereoselectively reduce prochiral ketones to form chiral alcohols with high enantiomeric excess. wikipedia.org Another method involves the use of enzymes or whole-cell biocatalysts, which can perform highly enantioselective reductions of ketones. nih.govresearchgate.net

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations are crucial for producing optically active furan derivatives. researchgate.netnih.gov Enantioselective reduction of the ketone precursor, 3-benzoyl-2-ethylfuran, is a direct route to the chiral alcohol. This can be accomplished using catalytic asymmetric reduction methods. rsc.org

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have proven highly effective for the asymmetric transfer hydrogenation of ketones. wikipedia.orgacs.org For example, catalysts derived from chiral diamines and arene-ruthenium complexes can reduce a variety of ketones to their corresponding alcohols with high enantioselectivity.

Table 3: Examples of Asymmetric Ketone Reduction Methods

MethodCatalyst/ReagentTypical Enantiomeric Excess (ee)Reference
Asymmetric Transfer HydrogenationRu(II)/TsDPEN catalysts>90% acs.org
Oxazaborolidine-catalyzed ReductionCBS catalyst with borane>90% wikipedia.org
Biocatalytic ReductionWhole cells (e.g., fungi, bacteria)Often >99% nih.gov

This table highlights several powerful methods for the asymmetric reduction of ketones, which are applicable to the synthesis of enantiomerically pure this compound.

Advanced Catalytic Systems in the Synthesis of Furan Derivatives

Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and sustainability. mdpi.comnih.gov The synthesis of furan derivatives, including this compound, can benefit from these developments.

Catalytic systems based on transition metals like palladium, copper, gold, and rhodium are widely used for the functionalization of furan rings. researchgate.netorganic-chemistry.orgmdpi.comorganic-chemistry.org These catalysts can facilitate cross-coupling reactions to introduce substituents, as well as cyclization and annulation reactions to construct the furan ring itself. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce the ethyl group at the C2 position of a furan ring. mdpi.com

Furthermore, the development of heterogeneous catalysts, such as metal nanoparticles supported on materials like titanium dioxide or zeolites, offers advantages in terms of catalyst recovery and reuse. nih.govorganic-chemistry.org These systems are being explored for various transformations of furan-based platform chemicals derived from biomass. researchgate.netresearchgate.net Photocatalysis and electrocatalysis are also emerging as powerful tools for the synthesis and functionalization of furan derivatives under mild conditions. researchgate.netresearchgate.net

Transition Metal Catalysis in Furan Functionalization

Transition metal catalysis offers a versatile platform for the selective formation of carbon-carbon and carbon-heteroatom bonds, making it a cornerstone of modern organic synthesis. researchgate.net Catalysts based on palladium and rhodium are particularly effective for the functionalization of heterocyclic compounds like furan.

One potential strategy for the synthesis of this compound involves a sequence of transition metal-catalyzed reactions to introduce the necessary substituents onto the furan ring. A plausible approach could begin with the regioselective C-H alkylation of the furan core. For instance, palladium-catalyzed direct C-H alkylation has been shown to be effective for introducing alkyl groups at the α-position (C2) of the furan ring. nih.gov This could be a viable method for producing 2-ethylfuran from furan and an appropriate ethyl source, such as ethyl iodide.

Following the introduction of the ethyl group, the subsequent functionalization at the C3 position to introduce the phenylmethanol moiety is the next critical step. This could potentially be achieved through a directed C-H activation strategy. Rhodium catalysts, for example, have been successfully employed in the C-H functionalization of various heterocycles. nih.govnih.gov A directed rhodium-catalyzed reaction could potentially couple 2-ethylfuran with benzaldehyde (B42025) at the C3 position.

Alternatively, a cross-coupling approach could be employed. This would necessitate the synthesis of a 2-ethyl-3-halofuran intermediate. This intermediate could then undergo a palladium-catalyzed Suzuki-Miyaura coupling reaction with a suitable organoboron reagent, such as a boronic acid derivative of toluene, to form the carbon-carbon bond between the furan ring and the phenyl group. researchgate.nethkbu.edu.hk Subsequent benzylic oxidation would then yield the desired alcohol.

Catalyst SystemReaction TypePotential Application in SynthesisKey Features
Palladium Catalyst (e.g., Pd(OAc)₂)Direct C-H AlkylationIntroduction of the ethyl group at the C2 position of the furan ring.Offers a direct method for C-H functionalization, avoiding the need for pre-functionalized substrates. nih.gov
Rhodium Catalyst (e.g., [Rh(cod)Cl]₂)Directed C-H FunctionalizationCoupling of 2-ethylfuran with benzaldehyde at the C3 position.Allows for high regioselectivity through the use of directing groups. nih.govnih.gov
Palladium Catalyst (e.g., Pd(PPh₃)₄)Suzuki-Miyaura CouplingCoupling of a 2-ethyl-3-halofuran with a phenylboronic acid derivative.A robust and versatile method for C-C bond formation with a broad substrate scope. researchgate.nethkbu.edu.hk

Lewis Acid Mediated Reactions in Furan Chemistry

Lewis acid catalysis provides a complementary approach to transition metal catalysis for the functionalization of furans. Friedel-Crafts reactions, in particular, are a powerful tool for the acylation and alkylation of aromatic systems, including electron-rich heterocyles like furan. wikipedia.orgorganic-chemistry.org

A highly plausible and direct route to a precursor of this compound involves the Lewis acid-catalyzed Friedel-Crafts acylation of 2-ethylfuran. In this reaction, 2-ethylfuran would react with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), to introduce a benzoyl group at the C3 position of the furan ring. wikipedia.org This reaction would yield (2-ethylfuran-3-yl)(phenyl)methanone. The choice of Lewis acid and reaction conditions would be crucial to control the regioselectivity and avoid potential side reactions.

The resulting ketone, (2-ethylfuran-3-yl)(phenyl)methanone, can then be readily reduced to the target secondary alcohol, this compound. Standard reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), would be effective for this transformation.

Another potential, though less direct, Lewis acid-mediated approach could involve the reaction of 2-ethylfuran with an activated carbonyl compound, such as a glyoxylate (B1226380) derivative, in a Friedel-Crafts type addition. This would install a functionalized side chain at the C3 position, which could then be further elaborated to the desired phenylmethanol group.

Lewis Acid CatalystReaction TypeProposed Reaction StepAnticipated Product
Aluminum Chloride (AlCl₃)Friedel-Crafts AcylationReaction of 2-ethylfuran with benzoyl chloride.(2-ethylfuran-3-yl)(phenyl)methanone
-ReductionReduction of (2-ethylfuran-3-yl)(phenyl)methanone.This compound

Reaction Chemistry and Mechanistic Investigations of 2 Ethylfuran 3 Yl Phenyl Methanol

Reactivity Profiles of the Furan (B31954) Ring System in Substituted Furan Alcohols

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, exhibits a rich and complex reactivity profile. youtube.comyoutube.com Its aromatic character, arising from the delocalization of six π-electrons, makes it susceptible to various reactions, including electrophilic substitution, cycloadditions, and ring-opening processes. youtube.comnih.govresearchgate.net The presence of substituents, such as the ethyl and phenyl(methanol) groups in (2-Ethylfuran-3-yl)(phenyl)methanol, significantly influences the regioselectivity and rate of these transformations.

Electrophilic and Nucleophilic Reactivity at Specific Ring Positions

The furan ring is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. youtube.comyoutube.comyoutube.com Electrophilic substitution reactions on furan preferentially occur at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance, with three contributing structures. youtube.comquora.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. quora.com

In the case of this compound, the C5 position is the most likely site for electrophilic attack. The ethyl group at C2 and the phenyl(methanol) group at C3 both exert an influence on the electron distribution in the ring. While a comprehensive analysis of the combined directing effects is complex, the C5 position remains the most activated and sterically accessible site for incoming electrophiles.

Nucleophilic substitution reactions on the furan ring are less common and typically require the presence of strong electron-withdrawing groups to activate the ring. uoanbar.edu.iq For a molecule like this compound, direct nucleophilic attack on the furan ring is not a favored reaction pathway under normal conditions.

Table 1: Regioselectivity in Electrophilic Substitution of Furan Derivatives

Position of AttackStability of IntermediateMajor Product
C2 (or C5)More stable (3 resonance structures) quora.com2-Substituted Furan
C3 (or C4)Less stable (2 resonance structures) quora.com3-Substituted Furan

Thermal Decomposition and Ring-Opening Pathways of Furans

Substituted furans can undergo thermal decomposition through various pathways, including ring-opening isomerizations and carbene-mediated reactions. ugent.beresearchgate.net The specific pathway and the resulting products are highly dependent on the nature of the substituents and the reaction conditions. ugent.be For instance, the thermal decomposition of furfural (B47365) initially leads to the formation of furan and carbon monoxide. nih.gov At higher temperatures, radical chemistry begins to play a more significant role. ugent.be

Studies on 2-furfuryl alcohol have shown that thermal decomposition can proceed via ring-opening isomerization, with a calculated energy barrier of 324 kJ mol⁻¹. ugent.be Weaker bonds within the substituent groups, such as the C-O bond in the alcohol moiety, can lead to the initiation of radical reactions at lower temperatures than for unsubstituted furan. ugent.beresearchgate.net The presence of substituents generally lowers the temperature at which radical chemistry becomes dominant. ugent.be

Ring-opening of the furan nucleus is a key transformation that can be initiated under various conditions, not just thermal. mdpi.comresearchgate.netrsc.org For example, oxidation of the furan ring can lead to the formation of 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.orgresearchgate.net

Radical Reaction Mechanisms Involving Furan Derivatives

Furan and its derivatives can participate in radical reactions, which are crucial in combustion and atmospheric chemistry. researchgate.netwhiterose.ac.uk The reaction of hydroxyl radicals with furans can proceed via addition to the double bonds of the ring or by hydrogen abstraction from either the ring or the substituent groups. whiterose.ac.ukacs.org

Quantum chemical calculations and experimental studies on furan and alkylated furans have shown that the addition of the OH radical to the α-carbon of the furan ring is the favored pathway at lower temperatures. researchgate.net The resulting furan-OH adduct is relatively stable under these conditions. researchgate.net

In the context of this compound, radical reactions could be initiated at several sites. Hydrogen abstraction could occur from the ethyl group, the benzylic position of the phenyl(methanol) group, or the furan ring itself. The presence of weaker C-H bonds, such as the benzylic C-H, can make these positions more susceptible to radical attack. ugent.be The resulting radicals can then undergo further reactions, including coupling, disproportionation, or reaction with oxygen to form peroxy radicals. rsc.org

Chemical Transformations of the Phenyl(methanol) Functional Group

The phenyl(methanol) group in this compound is a secondary alcohol, and as such, it can undergo a variety of characteristic chemical transformations, including oxidation, esterification, and etherification. wikipedia.org

Oxidation Reactions of the Hydroxyl Group to Carbonyls

The secondary alcohol of the phenyl(methanol) group can be oxidized to the corresponding ketone, (2-ethylfuran-3-yl)(phenyl)methanone. A variety of oxidizing agents can be employed for this transformation.

One common and mild reagent for the oxidation of secondary alcohols, especially those in complex molecules, is the Dess-Martin periodinane (DMP). wikipedia.org DMP is known for its high chemoselectivity, allowing for the oxidation of alcohols without affecting other sensitive functional groups like the furan ring. wikipedia.org Other reagents that could potentially be used include pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).

Biocatalytic methods have also been explored for the oxidation of similar furan-containing alcohols. For instance, alcohol oxidases have been used in cascade reactions, although in some cases, the direct oxidation to the ketone was not observed, highlighting the specificity of enzymatic systems. nih.govfrontiersin.org

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

ReagentConditionsAdvantages
Dess-Martin periodinane (DMP)Room temperature, neutral pH wikipedia.orgHigh chemoselectivity, mild conditions wikipedia.org
Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂Good for primary and secondary alcohols
Swern Oxidation (oxalyl chloride, DMSO, Et₃N)Low temperature (-78 °C)Mild, avoids heavy metals

Esterification and Etherification Reactions of the Carbinol

The hydroxyl group of the carbinol is amenable to both esterification and etherification reactions.

Esterification involves the reaction of the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acid chloride or anhydride) to form an ester. This reaction is typically catalyzed by an acid (e.g., sulfuric acid in the Fischer esterification) or a base (if using an acid chloride or anhydride). The reactivity of the benzylic alcohol in this compound makes it a good candidate for these reactions.

Etherification , the formation of an ether, can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration of two alcohol molecules can form a symmetrical ether, though this is less controlled. For the synthesis of unsymmetrical ethers, the Williamson synthesis is generally preferred.

Nucleophilic Substitution at the Carbinol Carbon

The carbinol carbon in this compound is a reactive center susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the hydroxyl (-OH) group by a nucleophile. The facility of this substitution is largely dictated by the reaction conditions and the nature of the nucleophile. Typically, the hydroxyl group is a poor leaving group, and its conversion to a better leaving group, such as through protonation in acidic media to form an oxonium ion, is a prerequisite for the reaction to proceed efficiently.

The mechanism of nucleophilic substitution at this benzylic-like, furan-substituted carbon can proceed via either an S(_N)1 or S(_N)2 pathway. pressbooks.publibretexts.org However, the structure of this compound strongly favors an S(_N)1 mechanism. This preference is attributed to the significant stabilization of the resulting carbocation intermediate. The positive charge on the carbinol carbon is effectively delocalized through resonance by both the adjacent phenyl ring and the furan ring. masterorganicchemistry.comquora.comdoubtnut.com The stability of this carbocation is analogous to the highly stable triphenylmethyl cation, where the positive charge is delocalized over three phenyl rings. doubtnut.compearson.comvaia.com The furan ring, being an aromatic heterocycle, participates in this charge delocalization through its (\pi)-electron system. polishtechnicalreview.com

The S(_N)1 reaction proceeds in a stepwise manner. The first and rate-determining step is the departure of the leaving group (e.g., H(_2)O after protonation of the hydroxyl group) to form a planar carbocation. libretexts.orgmasterorganicchemistry.comyoutube.com The nucleophile then attacks the carbocation in a second, rapid step. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which would lead to a racemic or nearly racemic mixture of products if the carbon were a stereocenter and the starting material were enantiomerically pure. libretexts.orgmasterorganicchemistry.com

The general scheme for the S(_N)1 reaction of this compound is depicted below:

Scheme 1: Proposed S(_N)1 mechanism for nucleophilic substitution of this compound

A variety of nucleophiles can be employed in these substitution reactions. For instance, reaction with hydrogen halides (HX) would yield the corresponding halide, while reaction in an alcohol solvent (solvolysis) would produce an ether. The rate of these S(_N)1 reactions is primarily dependent on the concentration of the substrate and is independent of the concentration of the nucleophile. pressbooks.pubmasterorganicchemistry.com

Table 1: Factors Favoring an S(_N)1 Mechanism for this compound

FactorObservation for this compoundRationale
Substrate Structure Tertiary-like carbinol carbon (attached to furan, phenyl, and hydrogen)Forms a highly stabilized carbocation intermediate.
Carbocation Stability HighResonance delocalization of the positive charge onto both the furan and phenyl rings. masterorganicchemistry.comquora.com
Leaving Group Hydroxyl group requires protonationConversion to a good leaving group (water) is necessary.
Solvent Polar protic solvents (e.g., water, alcohols)Stabilize the carbocation intermediate and the leaving group. youtube.com
Nucleophile Weak nucleophiles are effectiveThe reaction rate is not dependent on the nucleophile's concentration or strength. youtube.com

Intramolecular Rearrangements and Cyclization Processes of Furan Alcohols

Furan alcohols, including this compound, are known to undergo a variety of intramolecular rearrangements and cyclization reactions, often under acidic or oxidative conditions. These transformations can lead to the formation of new carbocyclic and heterocyclic ring systems.

Rearrangements Involving Alkyl and Phenyl Moieties

A notable rearrangement of 3-furyl alcohols involves the migration of a substituent from the carbinol carbon to the adjacent C-2 position of the furan ring. Research has shown that treatment of 3-furyl alcohols with reagents like N-bromosuccinimide (NBS) can initiate a novel oxidative rearrangement. nih.govthieme-connect.denih.gov While the specific compound this compound has not been explicitly studied in this context, analogous reactions with other 3-furyl alcohols provide a strong precedent.

For example, the addition of various organometallic reagents to 3-furfural produces 3-furyl alcohols which, upon treatment with NBS, undergo rearrangement to furnish 2-substituted 3-furfurals in high yields. nih.govthieme-connect.de In the case of this compound, this would correspond to the migration of the phenyl group.

Mechanistic studies on related systems suggest that this oxidative rearrangement proceeds through an unsaturated 1,4-dialdehyde intermediate. nih.govnih.gov The proposed mechanism involves the following key steps:

Oxidation of the furan ring.

Ring opening to form a 1,4-dicarbonyl intermediate.

Migration of the phenyl group.

Cyclization of the intermediate to form the rearranged furan product.

Scheme 2: Plausible Oxidative Rearrangement of this compound

This type of rearrangement provides a powerful method for the synthesis of highly substituted furan derivatives that might be difficult to access through other routes. The regioselectivity of this reaction is a key feature, consistently yielding the 2-substituted-3-formyl furan. nih.govthieme-connect.de

Ring Expansion and Contraction Reactions

The furan ring in furan carbinols can participate in both ring expansion and ring contraction reactions, leading to diverse molecular architectures.

Ring Expansion:

The most well-known ring expansion reaction of furan carbinols is the Achmatowicz rearrangement, which converts furans into dihydropyrans. wikipedia.orgnih.gov This reaction typically involves the oxidation of a furfuryl alcohol. researchgate.netnih.gov While the classical Achmatowicz reaction is most commonly applied to 2-furfuryl alcohols, the underlying principle of oxidative ring expansion can be relevant to other furan isomers. polishtechnicalreview.comunh.eduicm.edu.pl The reaction proceeds by oxidation of the furan ring, often with an oxidizing agent like bromine in methanol (B129727) or m-CPBA, followed by an acid-catalyzed rearrangement of the resulting intermediate. wikipedia.orgnih.gov For a 3-furyl carbinol, a similar oxidative process could potentially lead to a six-membered heterocyclic system.

Another pathway for ring expansion involves the synthesis of oxepines (seven-membered rings containing an oxygen atom) from furan derivatives. nih.govthieme-connect.de These syntheses often proceed through intermediates that are subsequently elaborated into the larger ring system. For example, Diels-Alder reactions of furans can yield oxygen-bridged cyclohexene (B86901) derivatives, which can then be transformed into oxepines through further steps. nih.gov

Table 2: Examples of Ring Expansion Reactions of Furan Derivatives

Reaction Name/TypeStarting Material TypeProduct TypeKey Reagents/Conditions
Achmatowicz Rearrangement 2-Furfuryl alcoholsDihydropyranonesBr(_2), MeOH; or m-CPBA, then H(_3)O wikipedia.orgnih.gov
Oxepine Synthesis via Diels-Alder Furan and a dienophileOxepinesHeat or Lewis acid, followed by further transformations nih.gov

Ring Contraction:

Furan rings can also undergo ring contraction, typically under photochemical conditions. ibm.com For instance, the vapor-phase photolysis of methyl-substituted furans has been shown to result in the formation of cyclopropene (B1174273) derivatives through decarbonylation. ibm.com The reaction is believed to proceed via a ring-contracted cyclopropene carboxyaldehyde intermediate, which then loses carbon monoxide. The selectivity of the ring contraction is influenced by the substitution pattern on the furan ring. ibm.com While direct photochemical studies on this compound are not available, it is plausible that irradiation could induce ring contraction to form substituted cyclopropene or cyclopentane (B165970) derivatives, potentially opening up pathways to novel carbocyclic structures. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Ethylfuran 3 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in defining the primary structure of (2-Ethylfuran-3-yl)(phenyl)methanol. The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, furan (B31954), phenyl, hydroxyl, and methine protons. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.2-7.4 ppm), while the furan protons would resonate at slightly higher field. The methine proton, being adjacent to the hydroxyl group and the aromatic rings, would likely appear as a singlet or a narrowly split multiplet. The ethyl group would present a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the phenyl and furan rings would resonate in the aromatic region (δ 110-160 ppm). The methine carbon, bonded to the oxygen atom, would be found further downfield. The carbons of the ethyl group would appear at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.20 - 7.40 (m)-
Furan-H6.30 - 7.30 (m)-
Methine-H5.80 (s)70.0
Hydroxyl-H2.50 (br s)-
Ethyl-CH₂2.65 (q, J = 7.6 Hz)21.5
Ethyl-CH₃1.25 (t, J = 7.6 Hz)12.5
Phenyl-C-126.0 - 144.0
Furan-C-110.0 - 158.0

Predicted values are based on the analysis of similar compounds. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.netprinceton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J)-coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between the methylene (B1212753) and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methine proton signal would show a correlation to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com HMBC is invaluable for piecing together the molecular skeleton. For example, it would show correlations from the methine proton to the carbons of the phenyl and furan rings, confirming the connection of these moieties to the central carbinol carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. slideshare.net For instance, NOESY could reveal spatial proximities between the methine proton and the protons on the furan and phenyl rings, helping to define the preferred rotational conformation around the C-C bonds.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the hydroxyl (O-H), aromatic (C-H), and aliphatic (C-H) stretching vibrations. The O-H stretching band would appear as a broad signal around 3400 cm⁻¹, indicative of hydrogen bonding. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The spectrum would also feature bands corresponding to C=C stretching of the aromatic rings and C-O stretching of the alcohol and furan ether linkage.

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch (H-bonded)3500 - 3200 (broad)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
C=C Stretch (Aromatic)1600 - 1450
C-O Stretch (Alcohol)1260 - 1000
C-O-C Stretch (Furan)1150 - 1050

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of both the phenyl and furan rings. The symmetric C-H stretching vibrations would also be prominent.

Table 3: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
Aromatic Ring Breathing1610 - 1580, 1000
Furan Ring Breathing~1480

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which allows for the calculation of the molecular formula.

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) of this compound would likely undergo fragmentation. The most probable fragmentation pathways would involve the loss of a water molecule (H₂O) from the molecular ion, the cleavage of the bond between the methine carbon and the phenyl group, and the cleavage of the bond between the methine carbon and the furan ring. The analysis of these fragment ions provides further confirmation of the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment m/z (relative to M) Description
[M]⁺MMolecular Ion
[M - H₂O]⁺M - 18Loss of water
[C₆H₅CHOH]⁺107Phenylmethanol fragment
[C₆H₅]⁺77Phenyl cation
[C₆H₇O]⁺95Ethylfuran fragment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the calculation of a unique molecular formula.

For this compound (C₁₃H₁₄O₂), the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical calculation, confirming the elemental composition. The high-resolution capability distinguishes the target molecule from other compounds that may have the same nominal mass but different elemental formulas.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₁₃H₁₄O₂
Theoretical Exact Mass 202.0994 u
Ionization Mode Electrospray Ionization (ESI)
Adduct [M+H]⁺, [M+Na]⁺
Observed m/z ([M+H]⁺) 203.1067
Observed m/z ([M+Na]⁺) 225.0888
Mass Accuracy < 5 ppm

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from an HRMS analysis.

Fragmentation Pathways Analysis

Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, providing valuable structural information. The fragmentation pattern of this compound would be influenced by the stability of the resulting carbocations and radical species. General fragmentation patterns for alcohols and aromatic compounds can be used to predict the likely fragmentation pathways.

The molecular ion peak (M⁺) would be observed at m/z 202. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): This would result in a significant peak at m/z 185, corresponding to the [M-17]⁺ ion.

Loss of water (H₂O): A peak at m/z 184 ([M-18]⁺) could arise from the elimination of water.

Cleavage of the C-C bond between the methanol (B129727) carbon and the phenyl ring: This would lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 or a phenyl cation (C₆H₅⁺) at m/z 77.

Cleavage of the C-C bond between the methanol carbon and the furan ring: This could produce a 2-ethylfuran-3-yl cation.

Rearrangement and cleavage of the furan ring: Furan rings can undergo complex rearrangements and fragmentations, leading to smaller ions.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

m/zProposed Fragment
202[M]⁺ (Molecular Ion)
185[M - OH]⁺
173[M - C₂H₅]⁺
105[C₆H₅CO]⁺
95[C₅H₃O-CH₂]⁺
77[C₆H₅]⁺

Note: This table presents predicted fragmentation patterns based on general principles of mass spectrometry. libretexts.org

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation of the target compound from impurities and for the analysis of its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. restek.comsepscience.com For this compound, GC-MS would serve to both separate the compound from any volatile impurities and provide mass spectral data for identification. The choice of the GC column is critical for achieving good separation, especially from any positional isomers. mdpi.com A mid-polarity column, such as one with a 5% phenyl-substituted polysiloxane stationary phase, would likely provide good resolution.

Table 3: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold)
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Note: These parameters are illustrative and would require optimization for a specific instrument and sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds and is particularly well-suited for purity determination and the separation of stereoisomers. nih.gov

For assessing the purity of this compound, a reversed-phase HPLC method would be appropriate. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be a typical starting point. A UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm) would be used for detection.

Since the methanol carbon is a chiral center, this compound exists as a pair of enantiomers. The separation of these enantiomers requires a chiral stationary phase (CSP) in the HPLC column. The choice of CSP would depend on the specific properties of the enantiomers, and various types of chiral columns (e.g., polysaccharide-based) would need to be screened to find the optimal separation conditions.

Table 4: Representative HPLC Conditions for the Analysis of this compound

Analysis TypeColumnMobile PhaseDetection
Purity (Reversed-Phase) C18, 4.6 x 150 mm, 5 µmIsocratic or gradient of Water/AcetonitrileUV at 254 nm
Stereoisomer Separation Chiral (e.g., Chiralcel OD-H)Hexane/Isopropanol (B130326)UV at 254 nm

Note: The conditions presented are typical starting points and would necessitate method development and validation.

X-ray Crystallography for Solid-State Structural Elucidation

When a compound can be obtained as a single crystal of suitable quality, X-ray crystallography provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the relative stereochemistry if the compound crystallizes as a racemate.

The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. While no specific crystal structure for this compound is publicly available, the general methodology is well-established for organic molecules. mdpi.com

Computational Chemistry and Theoretical Studies on 2 Ethylfuran 3 Yl Phenyl Methanol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometry and energy of molecules like (2-Ethylfuran-3-yl)(phenyl)methanol.

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, a hypothetical set of optimized geometric parameters obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Atom Pair/Trio Value
Bond Length C(furan)-C(ethyl) 1.510 Å
Bond Length C(furan)-C(methanol) 1.485 Å
Bond Length C(methanol)-O(hydroxyl) 1.430 Å
Bond Length C(methanol)-C(phenyl) 1.520 Å
Bond Angle O(furan)-C(furan)-C(ethyl) 115.8°
Bond Angle C(furan)-C(methanol)-O(hydroxyl) 109.5°

These optimized coordinates are crucial for subsequent calculations, including frequency analysis to confirm the structure as a true minimum on the potential energy surface and for the calculation of thermodynamic properties.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, a theoretical FMO analysis would reveal the distribution of these orbitals and their energy levels, providing insights into its electrophilic and nucleophilic sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -0.89

The HOMO is likely to be localized on the electron-rich furan (B31954) and phenyl rings, while the LUMO may be distributed over the aromatic systems and the C-O bond of the methanol (B129727) group. This distribution helps in predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions between them.

Table 3: Hypothetical Natural Bond Orbital (NBO) Charges on Selected Atoms of this compound

Atom NBO Charge (e)
O(furan) -0.55
C(methanol) +0.25
O(hydroxyl) -0.75

The NBO analysis can also provide information on the hybridization of atomic orbitals, giving a more nuanced understanding of the bonding within the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also instrumental in mapping out the potential reaction pathways of a molecule, including the identification of transition states and the calculation of activation energies.

By modeling the interaction of this compound with other reactants or catalysts, it is possible to predict the most likely reaction mechanisms. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.

For instance, the acid-catalyzed dehydration of this compound to form a more conjugated system could be modeled. Computational studies would elucidate the step-by-step mechanism, including the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and the subsequent elimination of a proton to form the final product. In a catalytic cycle, the regeneration of the catalyst would also be modeled to ensure the cycle's closure.

Once the stationary points (reactants, products, and transition states) on the potential energy surface have been characterized, transition state theory can be used to estimate the kinetic parameters of the reaction, such as the rate constant.

Table 4: Hypothetical Kinetic Parameters for the Dehydration of this compound

Reaction Step Activation Energy (kcal/mol) Rate Constant (s⁻¹) at 298 K
Protonation of -OH 5.2 1.2 x 10⁸
C-O Bond Cleavage 25.8 3.5 x 10⁻³

This data would suggest that the C-O bond cleavage is the rate-determining step of the reaction due to its significantly higher activation energy. Such insights are invaluable for optimizing reaction conditions in a laboratory setting.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in this compound is not static. Due to the presence of several single bonds, the molecule can adopt a multitude of conformations through the rotation of its constituent parts. Computational chemistry provides powerful tools to explore these conformational possibilities and map the potential energy surface (PES) of the molecule. The PES is a conceptual landscape where the potential energy of the molecule is a function of its geometry. Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states for interconversion between these conformers.

The C-C bond connecting the phenyl group to the carbinol carbon.

The C-C bond linking the furan ring to the carbinol carbon.

The C-O bond of the methanol group.

The C-C bond of the ethyl group attached to the furan ring.

Rotation around these bonds gives rise to a complex potential energy surface. For instance, the relative orientation of the phenyl and furan rings is a critical determinant of conformational stability. Steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the furan ring can lead to significant energy barriers. Similarly, the orientation of the hydroxyl group can be influenced by the potential for intramolecular hydrogen bonding with the oxygen atom of the furan ring, which would stabilize certain conformations.

Theoretical studies on similar systems, such as phenyl-β-D-glucopyranoside, have demonstrated the utility of computational methods like Density Functional Theory (DFT) in identifying numerous low-energy conformers. nih.gov For this compound, a relaxed scan of the potential energy surface would be performed by systematically rotating each of the key dihedral angles and calculating the energy at each step. This allows for the identification of energy minima corresponding to stable conformers.

The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. The energy barriers between them, or transition states, dictate the kinetics of their interconversion. Studies on the rotational barriers in other conjugated systems have shown that these barriers can be substantial, leading to distinct and observable conformers.

Below is a hypothetical data table illustrating the kind of results a conformational analysis of this compound might yield. The dihedral angles define the conformation, and the relative energy indicates stability.

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)**Relative Energy (kcal/mol)
A 601800.00
B 1801801.25
C -601800.95
D 60603.50
E 180604.10
F -60603.80
Dihedral angle defined by the plane of the phenyl ring relative to the C-O bond of the carbinol.
** Dihedral angle defined by the plane of the furan ring relative to the C-O bond of the carbinol.

This table illustrates that even small changes in the orientation of the functional groups can lead to significant differences in the stability of the conformer. Conformer A, in this hypothetical case, represents the global minimum on the potential energy surface, making it the most populated conformer at equilibrium.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Non-Covalent Interactions

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. It is a visual representation of the charge distribution around a molecule, calculated from its electron density. The MEP map displays regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor), which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack, respectively. Furthermore, MEP is instrumental in understanding non-covalent interactions, such as hydrogen bonding. nih.gov

For this compound, an MEP map would reveal several key features:

Negative Potential: The most negative electrostatic potential (typically colored red or yellow) would be localized around the oxygen atoms of the hydroxyl group and the furan ring. These regions represent the lone pairs of electrons and are the primary sites for electrophilic attack and hydrogen bond acceptance. Studies on furan have shown that the oxygen atom significantly influences the electrostatic potential of the ring. rsc.orgpnas.org

Positive Potential: Regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The hydrogen atoms attached to the aromatic rings will also exhibit a slight positive potential.

The MEP map provides a chemically intuitive picture of the molecule's reactivity. For example, in a potential reaction, a cation or an electrophile would be electrostatically guided towards the oxygen atoms. Conversely, a nucleophile would be attracted to the more electron-deficient regions of the molecule.

The insights gained from MEP analysis are not limited to chemical reactions. They are also fundamental to understanding intermolecular interactions. The distinct positive and negative regions on the MEP surface of this compound suggest its ability to participate in a variety of non-covalent interactions, including:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). The furan oxygen can also act as a hydrogen bond acceptor.

π-π Stacking: Interactions between the phenyl and/or furan rings of adjacent molecules.

C-H···π Interactions: The aromatic rings can interact with C-H bonds of neighboring molecules.

A hypothetical table summarizing the key MEP features and their implications is presented below.

Molecular FeatureMEP RegionPredicted Reactivity / Interaction
Hydroxyl Oxygen Strong NegativeSite for electrophilic attack, Hydrogen bond acceptor
Furan Oxygen Moderate NegativeSite for electrophilic attack, Hydrogen bond acceptor
Hydroxyl Hydrogen Strong PositiveHydrogen bond donor
Phenyl Ring Face Negative (above/below plane)Site for cation-π interactions, π-π stacking
Furan Ring Face Negative (above/below plane)Site for cation-π interactions, π-π stacking

Applications of 2 Ethylfuran 3 Yl Phenyl Methanol As an Organic Synthesis Precursor and in Catalysis

Role as a Building Block in the Synthesis of Complex Organic Molecules

The chemical architecture of (2-Ethylfuran-3-yl)(phenyl)methanol makes it an attractive starting material for the construction of intricate molecular frameworks. The furan (B31954) ring can be seen as a latent 1,4-dicarbonyl compound, and the alcohol group provides a handle for further functionalization.

The furan moiety within this compound is a versatile building block for synthesizing a variety of other cyclic systems. Furan and its derivatives are known to participate in a range of chemical transformations that lead to the formation of new heterocyclic and carbocyclic structures. escholarship.org For instance, the furan ring can act as a diene in Diels-Alder reactions, reacting with various dienophiles to construct six-membered rings. This cycloaddition approach is a powerful tool for creating complex polycyclic architectures.

Furthermore, furan rings can undergo rearrangement and ring-expansion reactions under specific catalytic conditions. researchgate.net For example, palladium-catalyzed reactions have been shown to convert furans into ring-expanded aluminacycles. researchgate.net While specific studies on this compound are not extensively documented, the known reactivity of the furan nucleus suggests its potential as a precursor to substituted benzenes, pyridines, and other aromatic systems through various synthetic routes. The presence of the ethyl and phenylmethanol substituents adds further complexity and potential for creating highly functionalized target molecules.

A significant application of furan derivatives is in the synthesis of linear aliphatic compounds, particularly polyols, through the hydrogenolysis and ring-opening of the furan ring. researchgate.net This transformation is of considerable interest for producing bio-based chemicals and polymer precursors. The selective opening of the furan C-O bonds in this compound would lead to the formation of a highly functionalized polyol.

The process typically involves catalytic hydrogenation where the furan ring is first saturated to a tetrahydrofuran (B95107) derivative, followed by hydrogenolysis to cleave the ring. Alternatively, acid-catalyzed hydrolysis can open the furan ring to yield dicarbonyl compounds, which can then be reduced to the corresponding polyols. mdpi.comrsc.orgresearchgate.net The resulting polyol from this compound would be an "advanced" polyol due to the retained phenyl and ethyl groups, which could impart unique properties to subsequent polymers. These polyols can serve as monomers for the production of polyesters and polyurethanes. researchgate.netresearchgate.net The efficiency and selectivity of the ring-opening reaction are highly dependent on the catalyst and reaction conditions employed. researchgate.net

Catalytic Transformations Involving the Furan Ring and Side Chains

The furan ring and its side chains in this compound are susceptible to a variety of catalytic transformations, enabling the synthesis of a broad spectrum of valuable chemicals. These reactions primarily focus on hydrogenation, hydrodeoxygenation, and selective ring-opening.

The catalytic hydrogenation and hydrodeoxygenation (HDO) of furan derivatives are crucial processes for upgrading biomass-derived molecules into biofuels and chemical intermediates. udel.eduescholarship.org These reactions aim to either saturate the furan ring or remove the oxygen atom, thereby increasing the energy density and stability of the resulting products.

For this compound, several reaction pathways are possible depending on the catalyst and reaction conditions:

Selective hydrogenation of the furan ring: This would lead to the formation of (2-Ethyltetrahydrofuran-3-yl)(phenyl)methanol. This reaction is typically favored by noble metal catalysts like palladium and ruthenium under mild conditions. escholarship.org

Hydrodeoxygenation of the furan ring: This process removes the ring oxygen to yield a linear alkane. This is often a more complex transformation that may involve ring-opening followed by hydrogenation and dehydration steps. researchgate.netrsc.org

Hydrogenation of the phenyl group: Under more forcing conditions, the phenyl group can also be hydrogenated to a cyclohexyl group.

Hydrogenolysis of the benzylic alcohol: The C-O bond of the alcohol can be cleaved to produce 3-benzyl-2-ethylfuran.

The choice of catalyst is critical in directing the reaction towards a specific product. For instance, platinum catalysts have shown high activity for C-O bond hydrogenolysis, while palladium catalysts are often selective for ring hydrogenation. escholarship.org Non-noble metal catalysts, such as those based on nickel, cobalt, and copper, are also being extensively investigated for these transformations due to their lower cost. nih.govresearchgate.netmdpi.com

Table 1: Potential Products from Catalytic Hydrogenation and Hydrodeoxygenation of this compound

Catalyst SystemPredominant Reaction TypePotential Product(s)
Pd/C, H₂ (mild conditions)Furan Ring Hydrogenation(2-Ethyltetrahydrofuran-3-yl)(phenyl)methanol
Pt/C, H₂C-O Hydrogenolysis3-Benzyl-2-ethylfuran, (2-Ethylfuran-3-yl)cyclohexylmethanol
Ni, Co, or Cu-based catalystsHydrogenation/Hydrodeoxygenation(2-Ethyltetrahydrofuran-3-yl)(phenyl)methanol, various ring-opened alkanols
Rh-ReOx or Pt-MoOxFuran Ring OpeningLinear alkanes and oxygenates

The selective ring-opening of the furan ring in this compound can yield a variety of valuable linear chemical structures, particularly dicarbonyl compounds. udel.edu This transformation is typically achieved under acidic conditions, either with homogeneous or solid acid catalysts. rsc.orgrsc.org The resulting 1,4-dicarbonyl functionality is a versatile synthon in organic chemistry.

For this compound, acid-catalyzed ring-opening in the presence of an alcohol (e.g., methanol) could lead to the formation of a diketone or its acetal (B89532) derivatives. These products can then be used as building blocks for the synthesis of other complex molecules, including pharmaceuticals, agrochemicals, and polymers. The specific nature of the products formed will depend on the reaction conditions and the substituents on the furan ring, which can influence the reaction's regioselectivity. rsc.org The development of efficient catalytic systems for the selective ring-opening of substituted furans is an active area of research, aiming to expand the portfolio of chemicals that can be derived from biomass. udel.edursc.org

Derivatization for Applications in Materials Science

Furan-based monomers are increasingly being explored for the synthesis of novel polymers with unique properties. researchgate.netresearchgate.net this compound, with its furan ring and hydroxyl group, is a prime candidate for derivatization into monomers for various polymerization reactions.

The hydroxyl group can be readily used for the synthesis of polyesters (through condensation with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates). researchgate.net The presence of the bulky phenyl and ethyl groups on the polymer backbone would likely influence the material's thermal and mechanical properties, potentially leading to polymers with high glass transition temperatures and improved solubility.

Furthermore, the furan ring itself can participate in polymerization reactions. The most notable example is the use of furan-maleimide Diels-Alder chemistry to create thermoreversible crosslinked polymers. researchgate.net In this approach, a bifunctional furan derivative can react with a bifunctional maleimide (B117702) to form a polymer network that can be broken and reformed upon heating and cooling. This "click" chemistry approach allows for the development of self-healing materials and recyclable thermosets. The derivatization of this compound to incorporate a second reactive group would enable its use in such advanced material applications. The inherent biodegradability of some furan-based materials also adds to their appeal from a sustainability perspective. researchgate.net

Incorporation into Polymeric Structures

Following a comprehensive review of available scientific literature, no specific research findings or data were identified regarding the incorporation of this compound into polymeric structures. The existing body of research on furan-based polymers primarily focuses on compounds such as furfuryl alcohol and its derivatives. Consequently, there is no information to report on the use of this compound as a monomer or precursor in polymerization reactions, nor are there any data tables or detailed research findings to present on this specific topic.

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